molecular formula C31H49NO6S B3330749 Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate CAS No. 738606-44-5

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate

Cat. No.: B3330749
CAS No.: 738606-44-5
M. Wt: 563.8 g/mol
InChI Key: UZZLDIFAUXUEAY-UHFFFAOYSA-N
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Description

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate is a complex organic compound with the molecular formula C31H49NO6S and a molecular weight of 563.79 g/mol . This compound is characterized by its unique structure, which includes an isocyano group, multiple methyl groups, and a tosyl group attached to a pentadecanedioate backbone. It is typically a pale yellow gum and is soluble in acetonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pentadecanedioate Backbone: This step involves the esterification of pentadecanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form diethyl pentadecanedioate.

    Introduction of the Isocyano Group: The isocyano group is introduced via a nucleophilic substitution reaction. This typically involves the reaction of a suitable precursor, such as an amine, with phosgene or a similar reagent to form the isocyanide.

    Addition of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.

    Attachment of the Tosyl Group: The tosyl group is added via a sulfonation reaction, where the compound is treated with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the isocyano group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate involves its interaction with molecular targets such as enzymes and receptors. The isocyano group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tosyl group can also participate in sulfonation reactions, modifying the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 8-isocyano-2,2,14,14-tetramethylpentadecanedioate: Lacks the tosyl group, making it less reactive in sulfonation reactions.

    Diethyl 8-amino-2,2,14,14-tetramethyl-8-tosylpentadecanedioate: Contains an amino group instead of an isocyano group, altering its reactivity and potential biological activity.

    Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-methylpentadecanedioate: Has a methyl group instead of a tosyl group, affecting its chemical properties and reactivity.

Uniqueness

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate is unique due to the presence of both the isocyano and tosyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(4-methylphenyl)sulfonylpentadecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49NO6S/c1-9-37-27(33)29(4,5)21-13-11-15-23-31(32-8,39(35,36)26-19-17-25(3)18-20-26)24-16-12-14-22-30(6,7)28(34)38-10-2/h17-20H,9-16,21-24H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZLDIFAUXUEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCC(CCCCCC(C)(C)C(=O)OCC)([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738606-44-5
Record name Pentadecanedioic acid, 8-isocyano-2,2,14,14-tetramethyl-8-[(4-methylphenyl)sulfonyl]-, 1,15-diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under Ar atmosphere, to a solution of 7-bromo-2,2-dimethylheptanoic acid ethyl ester (26.50 g, 100 mmol), tetra-n-butylammonium iodide (3.69 g, 10 mmol) and p-toluenesulfonyl methyl isocyanide (9.80 g, 50 mmol) in anhydrous DMSO (300 mL) was added sodium hydride (4.80 g, 20.5 mmol, 60% dispersion in mineral oil) at 5-10° C. The reaction mixture was stirred at room temperature for 20 h and quenched with ice-water (300 mL). The product was extracted with dichloromethane (3□100 mL). The combined organic layers were washed with water (200 mL), half-saturated NaCl solution (2′200 mL), and saturated NaCl solution (200 mL), dried over MgSO4, and concentrated in vacuo to get the crude 8-isocyano-2,2,14,14-tetramethyl-8-(toluene-4-sulfonyl)-pentadecanedioic acid diethyl ester (36.8 g) as an orange oil, which was used in the next step without purification. To a solution of this crude product (36.8 g) in dichloromethane (450 mL) was added concentrated hydrochloric acid (110 mL) and the mixture was stirred at room temperature for 1 h. The solution was diluted with water (400 mL) and the aqueous layer was extracted with dichloromethane (200 mL). The combined organic layers were washed with saturated NaHCO3 solution (2×150 mL) and saturated NaCl solution (150 mL). The organic solution was dried over Na2SO4 and concentrated in vacuo. The residue was subjected to column chromatography (silica gel, hexanes:ethyl acetate=11:1) to give 2,2,14,14-tetramethyl-8-oxo-pentadecanedioic acid diethyl ester (12.20 g, 66% over two steps) as a colorless oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 4.11 (q, 4H, J=6.9 Hz), 2.37 (t, 4H, J=7.5 Hz), 1.58-1.47 (m, 8H), 1.35-1.10 (m, 8H), 1.24 (t, 6H, J=7.2 Hz), 1.15 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 211.6, 178.3, 60.5, 43.1, 42.5, 40.9, 30.1, 25.5, 25.1, 24.1, 14.7. HRMS (LSIMS, nba): Calcd. for C23H43O5 (MH+): 399.3110. found: 399.3129.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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